molecular formula C5H12N2O B096717 Diethylamine, 1-methyl-N-nitroso- CAS No. 16339-04-1

Diethylamine, 1-methyl-N-nitroso-

Cat. No. B096717
CAS RN: 16339-04-1
M. Wt: 116.16 g/mol
InChI Key: VGGZTNNNXAUZLB-UHFFFAOYSA-N
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Description

N-nitrosodiethylamine (NDEA) is a nitrosamine compound that has been identified as a potential disinfection byproduct formed during water treatment processes involving chlorine. It is formed through the reaction of diethylamine (DEA) with chlorine in the presence of ammonia ions. NDEA, along with N-nitrosomethylethylamine (NMEA), has been found to be mutagenic and is suspected of having carcinogenic activity in humans .

Synthesis Analysis

The synthesis of NDEA can occur through the interaction of DEA with nitric oxide (NO) to form a stable complex known as the DEA/NO complex. This complex can be further oxidized to NDEA. The formation of this complex and its subsequent oxidation to NDEA is facilitated by an acid-catalyzed dissociation to DEA and NO, followed by the autoxidation of NO to a higher oxide of nitrogen, which acts as a nitrosating agent .

Molecular Structure Analysis

The molecular structure of the DEA/NO complex, which is a precursor to NDEA, has been studied using spectroscopic methods. The data are consistent with an ionic structure, as originally proposed by Drago & Paulik in 1960. Efforts to confirm this structure through X-ray crystallography are ongoing .

Chemical Reactions Analysis

The formation of NDEA is one of the many reactions that can occur when DEA is present in an aqueous solution containing ammonia ions and is disinfected with chlorine. Other products identified from such reactions include ethyl(methyl)formamide and 3-ethyl(methyl)aminopropanenitrile, indicating a complex reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of NDEA and related compounds can be inferred from studies on similar nitroamine compounds. For instance, the kinetics of the decomposition of 1-diethylamino-2,2-dinitropropane in acidic solutions have been studied, providing insights into the reactivity and stability of such compounds under various conditions . Additionally, the crystal structures of related compounds, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine, have been analyzed, revealing details about intramolecular and intermolecular interactions, which can influence the physical properties and reactivity of these molecules .

Scientific Research Applications

Formation and Occurrence in Foods

Diethylamine, 1-methyl-N-nitroso-, more commonly referred to as N-nitrosodiethylamine (NDEA), is a member of the N-nitroso compounds, known for their occurrence in various foods and their potential carcinogenic properties. Research has shown that NDEA, along with other N-nitroso compounds like dimethylnitrosamine (NDMA) and methylbenzylnitrosamine, can be found in fungi-contaminated foods such as cornbread and pickled vegetables. These compounds form under certain conditions, such as the presence of Fusarium species in cornbread, which can lead to the development of carcinogenic nitrosamines. Furthermore, the consumption of pickled vegetables in certain regions has been associated with the presence of Roussin Red, a nitroso compound that may contribute to the formation of NDEA and other nitrosamines, posing a potential risk for tumorigenesis (Li, Ji, & Cheng, 1986).

Dietary Precursors and Cancer Risk

A comprehensive review highlights the wide range of dietary precursors for N-nitroso compounds and assesses their potential risk in forming carcinogenic derivatives in the stomach. It suggests that amides and guanidines are the most abundantly found nitrosatable groups in a typical diet, with secondary amines, including diethylamine, contributing to the formation of NDEA. The review emphasizes the importance of understanding the various sources and levels of nitrosatable amines in the diet to evaluate the carcinogenic potential of N-nitroso derivatives formed in vivo (Shephard, Schlatter, & Lutz, 1987).

Impact on Human Health

The presence of NDEA and other nitrosamines in the diet and their potential health impacts have been extensively studied. These compounds, formed from the nitrosation of dietary amines in the presence of nitrites, are known carcinogens, contributing to various forms of cancer. Research has focused on identifying the primary sources of these compounds in the diet, understanding their formation mechanisms, and evaluating the risk they pose to human health. Studies suggest that reducing the intake of foods with high levels of nitrosatable amines and nitrites can lower the risk of exposure to NDEA and other harmful nitrosamines (Lin, 1986; Eichholzer & Gutzwiller, 2009).

Environmental and Toxicological Concerns

Environmental studies have explored the concentrations, sources, and toxicity of amines and related compounds in surface waters. While the current environmental concentrations of amines, including diethylamine, are not likely to pose a direct toxicological concern, their role as precursors in the formation of N-nitroso compounds, such as NDEA, raises concerns about the potential for water contamination and the associated risks of carcinogenesis. This highlights the need for further research on the prevalence and impacts of these compounds in natural waters (Poste, Grung, & Wright, 2014).

Safety And Hazards

NDEA is carcinogenic and mutagenic . It is classified as a Group 2A carcinogen (probable human carcinogen) by the World Health Organization . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if inhaled .

Future Directions

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . The industry has developed and implemented risk management processes and considerations to address N-nitrosamines in final drug product . This includes management and understanding of upstream supply particularly for orally inhaled and nasal drug products (OINDP) device and container closure systems .

properties

IUPAC Name

N-ethyl-N-propan-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGZTNNNXAUZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167572
Record name Diethylamine, 1-methyl-N-nitroso-
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.38 [mmHg]
Record name N-Nitrosoethylisopropylamine
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Product Name

Diethylamine, 1-methyl-N-nitroso-

CAS RN

16339-04-1
Record name Diethylamine, 1-methyl-N-nitroso-
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Record name Diethylamine, 1-methyl-N-nitroso-
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Record name N-Ethyl-N-Nitroso-2-Propanamine solution
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Record name N-ETHYL-N-NITROSO-2-PROPANAMINE
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